
(1-((4-Fluorophenyl)sulfonyl)piperidin-3-yl)methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-((4-Fluorophenyl)sulfonyl)piperidin-3-yl)methanamine hydrochloride is a chemical compound with the molecular formula C12H18ClFN2O2S and a molecular weight of 308.8 . It is a piperidine derivative, which is a class of compounds known for their significant role in the pharmaceutical industry . This compound is primarily used for research purposes and is known for its unique chemical structure that includes a fluorophenyl group and a sulfonyl group attached to a piperidine ring .
Mechanism of Action
Target of Action
The primary target of (1-((4-Fluorophenyl)sulfonyl)piperidin-3-yl)methanamine hydrochloride is the serotonin transporter (SERT) . SERT is responsible for the reuptake of serotonin from the synaptic cleft back into the presynaptic neuron, thus regulating serotonin levels in the brain. By inhibiting SERT, this compound increases the availability of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission .
Mode of Action
The compound binds to the serotonin transporter at a site distinct from serotonin itself, causing an allosteric inhibition. This binding prevents the transporter from undergoing the conformational changes necessary to transport serotonin back into the presynaptic neuron. As a result, serotonin remains in the synaptic cleft longer, leading to prolonged activation of postsynaptic serotonin receptors .
Preparation Methods
The synthesis of (1-((4-Fluorophenyl)sulfonyl)piperidin-3-yl)methanamine hydrochloride involves several stepsThe reaction conditions typically involve the use of a base such as triethylamine and solvents like dichloromethane . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
(1-((4-Fluorophenyl)sulfonyl)piperidin-3-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group, using reagents like sodium methoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
(1-((4-Fluorophenyl)sulfonyl)piperidin-3-yl)methanamine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Researchers use this compound to study its effects on biological systems, particularly its interactions with proteins and enzymes.
Medicine: It is investigated for its potential therapeutic properties, including its role in drug development.
Industry: This compound is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
(1-((4-Fluorophenyl)sulfonyl)piperidin-3-yl)methanamine hydrochloride can be compared with other piperidine derivatives such as:
Piperidine: A simple six-membered ring containing one nitrogen atom.
4-Fluoropiperidine: A piperidine ring with a fluorine atom attached to the fourth carbon.
Piperidin-3-yl)methanamine: A piperidine ring with a methanamine group attached to the third carbon.
What sets this compound apart is the presence of both a fluorophenyl group and a sulfonyl group, which confer unique chemical and biological properties .
Properties
IUPAC Name |
[1-(4-fluorophenyl)sulfonylpiperidin-3-yl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2O2S.ClH/c13-11-3-5-12(6-4-11)18(16,17)15-7-1-2-10(8-14)9-15;/h3-6,10H,1-2,7-9,14H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPIJKWITVNNBDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)F)CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClFN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
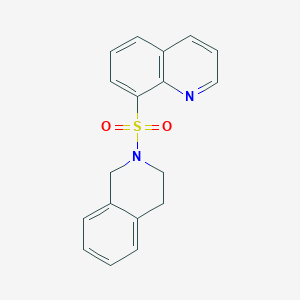
![ethyl 3-({[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate](/img/structure/B3019079.png)
![methyl 5-methyl-3H-benzo[e]indole-2-carboxylate](/img/structure/B3019080.png)
![N-[2,2-Bis(furan-2-yl)ethyl]-5-bromopyrimidin-2-amine](/img/structure/B3019083.png)
![2-{[5,7-Bis(ethylamino)[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-1-(3-bromophenyl)ethanone](/img/structure/B3019084.png)
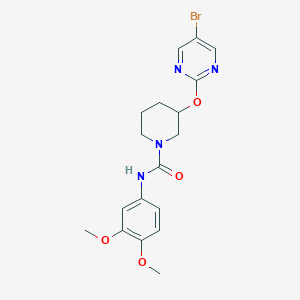
![N-(2,4-dimethylphenyl)-2-{[3-(4-methylbenzyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B3019089.png)
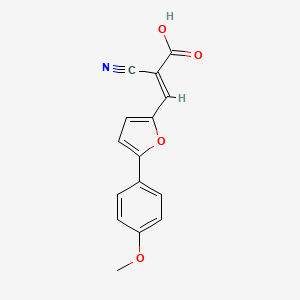
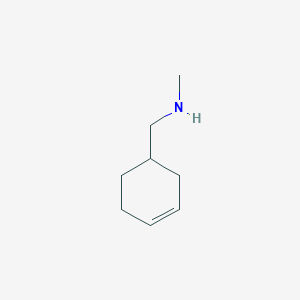
![3-(4-chlorobutanamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide](/img/structure/B3019094.png)
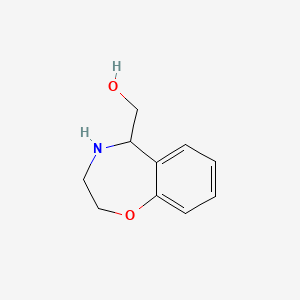
![2-(4-ethylsulfanylphenyl)-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)acetamide](/img/structure/B3019097.png)
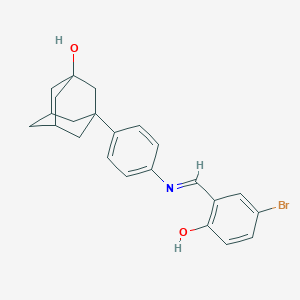
![4-butyl-2-[2-(3-methoxyphenyl)-2-oxoethyl]-2,4-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5-dione](/img/structure/B3019099.png)
